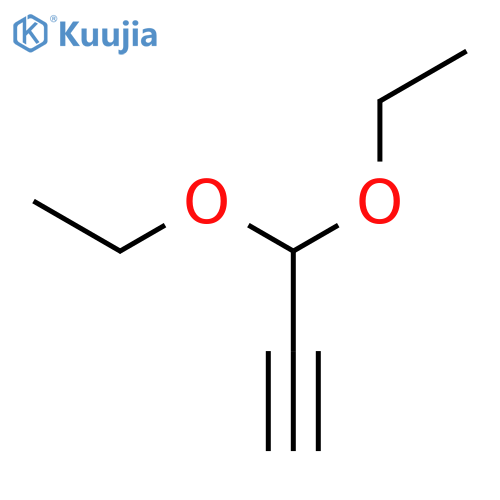Cas no 10160-87-9 (Propargylaldehyde diethyl acetal)

10160-87-9 structure
商品名:Propargylaldehyde diethyl acetal
CAS番号:10160-87-9
MF:C7H12O2
メガワット:128.168982505798
MDL:MFCD00009237
CID:86338
Propargylaldehyde diethyl acetal 化学的及び物理的性質
名前と識別子
-
- 3,3-diethoxy-1-propyne
- 3,3-DIETHOXYPROPYNE
- PROPARGYLALDEHYDE DIETHYL ACETAL
- PROPIOLALDEHYDE DIETHYL ACETAL
- TIMTEC-BB SBB008980
- 1-Propyne, 3,3-diethoxy-
- 3,3-Diethoxy-1-propyne~Propargylaldehyde diethyl acetal
- Propargylaldehyde diethyl acetal, Propiolaldehyde diethyl acetal
- Propynal diethyl acetal
- 3,3-Diethoxyprop-1-yne
- 2-Propyn-1-al diethyl acetal
- NSC 45019
- 1,1-Diethoxyprop-2-yne
- (C2H5O)2CHC≡CH
- 3,3-dimethoxyprop-1-yne
- 3,3-diethoxy-propyne
- 1-Propyne,3,3-diethoxy-
- RGUXEWWHSQGVRZ-UHFFFAOYSA-N
- Propargyl aldehyde diethylacetal
- Propargylaldehyde diethyl acetal, 98%
- NSC45019
- PubChem23104
- 3,3-diethoxy-1-propine
- 1,1-diethoxy-2-propyne
- 3,3-diethyloxyprop-1-yne
- propiolaldehyde diet
- Propargylaldehyde diethyl acetal
-
- MDL: MFCD00009237
- インチ: 1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3
- InChIKey: RGUXEWWHSQGVRZ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([H])(C#C[H])OC([H])([H])C([H])([H])[H]
- BRN: 1701566
計算された属性
- せいみつぶんしりょう: 128.08400
- どういたいしつりょう: 128.08373
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 94.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 0.9
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色黄色の液体。
- 密度みつど: 0.894 g/mL at 25 °C(lit.)
- ふってん: 138-139.5 °C(lit.)
- フラッシュポイント: 華氏温度:87.8°f
摂氏度:31°c - 屈折率: n20/D 1.412(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 18.46000
- LogP: 1.01870
- ようかいせい: 水に微溶解する。
- かんど: 熱、湿度、空気に敏感
Propargylaldehyde diethyl acetal セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16-S26-S36
- 福カードFコード:21
-
危険物標識:

- 危険レベル:3
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:3
- セキュリティ用語:3
- 包装等級:III
- リスク用語:R10; R36/37/38
- ちょぞうじょうけん:2-8°C
Propargylaldehyde diethyl acetal 税関データ
- 税関コード:2911000000
- 税関データ:
中国税関コード:
2911000000概要:
他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Propargylaldehyde diethyl acetal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007404-25g |
3,3-Diethoxy-1-propyne |
10160-87-9 | ≥97% | 25g |
¥109.00 | 2024-07-09 | |
| Chemenu | CM341944-25g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 95%+ | 25g |
$72 | 2022-09-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YP419-100g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 97% | 100g |
¥1261.0 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015051-25g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 98% | 25g |
¥150.00 | 2023-11-22 | |
| Chemenu | CM341944-500g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 95%+ | 500g |
$368 | 2023-02-03 | |
| Apollo Scientific | OR54615-25g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 95% | 25g |
£30.00 | 2024-07-28 | |
| TRC | P757800-10g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 10g |
$224.00 | 2023-05-17 | ||
| Apollo Scientific | OR54615-5g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 95% | 5g |
£12.00 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29900-100g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 97% | 100g |
¥569.0 | 2022-04-27 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007404-5g |
3,3-Diethoxy-1-propyne |
10160-87-9 | ≥97% | 5g |
¥35.00 | 2024-07-09 |
Propargylaldehyde diethyl acetal 関連文献
-
Pascal Hoffmann,Christian Lherbet,Isabelle Fabing,Marie-Claire Barthélémy,Yann Borjon-Piron,Christophe Laurent,Alain Vigroux RSC Adv. 2022 12 26825
-
M. I. D. Mardjan,S. Perie,J.-L. Parrain,L. Commeiras Org. Biomol. Chem. 2017 15 3304
-
Xiao-Gang Wang,Wei Ou,Mu-Han Liu,Zhan-Jiang Liu,Pei-Qiang Huang Org. Chem. Front. 2022 9 3237
-
Lingyi Sun,Yongkang Gai,Carolyn J. Anderson,Dexing Zeng Chem. Commun. 2015 51 17072
-
Nina N. Makhova,Nailya G. Kamalova,Yurii A. Strelenko Mendeleev Commun. 2001 11 227
10160-87-9 (Propargylaldehyde diethyl acetal) 関連製品
- 2806-97-5(2-Butynal diethyl acetal)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:10160-87-9)Propargylaldehyde diethyl acetal

清らかである:99%
はかる:25g
価格 ($):195.0